Palovarotene

Description

Fibrodysplasia Ossificans Progressiva (FOP), with an estimated worldwide prevalence of one in 2 million individuals, is an exceptionally rare genetic disorder. FOP is caused by a gain-of-function mutation in the ACVR1/ALK2 gene which results in progressive heterotopic ossification, a process wherein connective tissues (e.g. skeletal muscle, ligaments, tendons) are replaced with bone. The ossification occurring as a result of FOP is insidious and cumulative and is provoked during flare-ups or in response to injury. Treatment options for patients with FOP are extremely limited, although there has been substantial recent interest in novel treatments for this disease. this compound is a selective agonist of retinoic acid receptor gamma (RARγ) belonging to a class of medications known as retinoids, similar in mechanism to drugs like [tazarotene] or [trifarotene], which are derivatives of [vitamin A]. It first garnered interest as a potential treatment for emphysema but was eventually recognized as a potential novel therapy for patients with FOP. Agonists for retinoic acid receptors have been shown to inhibit chondrogenesis of heterotopic ossification in a transgenic mice model of FOP, with selective RARγ agonists (e.g. This compound) demonstrating the greatest efficacy. this compound was approved for use in Canada in January 2022 for the management of heterotopic ossification (HO) in patients with FOP, representing the first global approval for any FOP therapy. It has been granted rare pediatric disease and breakthrough therapy designations from the US FDA, although a previously submitted NDA was withdrawn in August 2021 pending the resubmission of additional data analyses. On August 16, 2023, this compound was also approved by the FDA for the management of HO associated with FOP.

This compound is a Retinoid.

This compound is an orally available, selective retinoic acid receptor gamma agonist. This compound selectively binds to the gamma retinoid agonist, thereby reducing inflammation and enhancing repair.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for fibrodysplasia ossificans progressiva and has 2 investigational indications. This drug has a black box warning from the FDA.

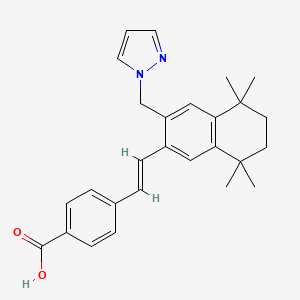

a retinoic acid receptor gamma agonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-[5,5,8,8-tetramethyl-3-(pyrazol-1-ylmethyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c1-26(2)12-13-27(3,4)24-17-22(18-29-15-5-14-28-29)21(16-23(24)26)11-8-19-6-9-20(10-7-19)25(30)31/h5-11,14-17H,12-13,18H2,1-4H3,(H,30,31)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFHCXIPDIHOIA-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=C(C(=C2)C=CC3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(C2=C1C=C(C(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)CN4C=CC=N4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025696 | |

| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410528-02-8 | |

| Record name | Palovarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410528-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palovarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410528028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palovarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05467 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-((1E)-2-(5,5,8,8-Tetramethyl-3-(1H-pyrazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALOVAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28K6I5M16G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palovarotene's Mechanism of Action in Fibrodysplasia Ossificans Progressiva: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. This process is driven by a gain-of-function mutation in the ACVR1 gene, leading to the hyperactivation of the Bone Morphogenetic Protein (BMP) signaling pathway. Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist, has emerged as the first approved treatment for FOP in several countries. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. This compound exerts its therapeutic effect by intervening in the pathological downstream signaling of the mutated ACVR1 receptor, thereby inhibiting chondrogenesis and subsequent bone formation.

The Pathophysiology of Fibrodysplasia Ossificans Progressiva

FOP is caused by a heterozygous activating mutation in the ACVR1 gene, which encodes the Activin A receptor type 1 (ACVR1), also known as ALK2, a BMP type I receptor.[1][2] The most common mutation, found in approximately 97% of FOP patients, is a single nucleotide substitution (c.617G>A; R206H) in the glycine-serine (GS) rich domain of the receptor.[3][4]

This mutation renders the ACVR1 receptor hyperactive in two ways:

-

Ligand-independent activation: The mutated receptor exhibits a low level of constitutive activity, even in the absence of its canonical BMP ligands.[5]

-

Neofunctional response to Activin A: Crucially, the R206H mutation confers a neofunctional response, enabling the receptor to be aberrantly activated by Activin A, a member of the TGF-β superfamily that does not typically signal through ACVR1.

This dysregulated signaling leads to the downstream phosphorylation and activation of SMAD proteins 1, 5, and 8 (SMAD1/5/8). Phosphorylated SMAD1/5/8 (pSMAD1/5/8) then translocates to the nucleus, where it acts as a transcription factor, driving the expression of genes that promote the differentiation of mesenchymal stem cells into chondrocytes, initiating the process of endochondral ossification. This pathological cascade results in the progressive formation of a second skeleton of heterotopic bone within muscles, tendons, and ligaments.

This compound: A Selective RARγ Agonist

This compound is an orally bioavailable small molecule that acts as a selective agonist for the retinoic acid receptor gamma (RARγ). RARs are nuclear receptors that function as ligand-dependent transcription factors. RARγ is highly expressed in chondrogenic cells and plays a critical role in skeletal development.

The therapeutic rationale for using a RARγ agonist in FOP stems from the observation that retinoid signaling is a potent inhibitor of chondrogenesis. By activating RARγ, this compound effectively counteracts the pro-chondrogenic signals emanating from the hyperactive ACVR1 receptor.

The Core Mechanism of Action: Inhibition of BMP Signaling

The primary mechanism by which this compound inhibits HO in FOP is through the suppression of the downstream BMP signaling pathway. Activation of RARγ by this compound leads to a reduction in the phosphorylation of SMAD1/5/8.

While the precise molecular interactions are still being fully elucidated, evidence suggests a multi-faceted mechanism:

-

Transcriptional Regulation: Activated RARγ can modulate the transcription of genes that negatively regulate the BMP pathway.

-

SMAD Protein Destabilization: Some studies suggest that retinoid signaling can promote the proteasome-mediated degradation of SMAD proteins, thereby reducing their availability for phosphorylation.

-

Direct Protein-Protein Interaction: There is evidence of direct interaction between RARs and SMADs, which can be modulated by RAR ligands. RARγ may function as a coactivator of the SMAD pathway in the absence of an agonist, and this interaction is inhibited by the presence of an agonist like this compound.

This dampening of the BMP/SMAD1/5/8 signaling cascade is the pivotal event that interrupts the pathological process of chondrogenesis, the obligate precursor to endochondral HO in FOP.

Signaling Pathway Diagram

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in reducing HO has been demonstrated in both preclinical animal models and clinical trials in FOP patients.

Preclinical Data

Preclinical studies have utilized various mouse models of FOP, including those with the inducible Acvr1R206H mutation, to assess the dose-dependent effects of this compound on HO.

| Study Type | Animal Model | Dosing Regimen | Key Finding | Reference |

| Injury-Induced HO | Acvr1cR206H/+ mice | Daily oral gavage for 14 days post-injury | >80% reduction in HO volume | |

| Spontaneous HO | Pdgfrα-R206H mice | Daily administration from P14 to P41 | ~50% reduction in total body HO/overgrowth burden | |

| Dose-Response | Pdgfrα-R206H mice | 0.735 mg/kg and 1.47 mg/kg daily | Similar efficacy at both doses, suggesting a therapeutic plateau |

Clinical Trial Data

The clinical development program for this compound in FOP has included Phase 2 and Phase 3 trials, providing crucial data on its efficacy and safety in patients.

| Trial | Study Design | Dosing Regimen | Key Efficacy Outcome | Reference |

| Phase 2 (PVO-1A-201) | Randomized, placebo-controlled | 10/5 mg: 10 mg for 2 weeks, then 5 mg for 4 weeks. 5/2.5 mg: 5 mg for 2 weeks, then 2.5 mg for 4 weeks (flare-up based) | Numerically lower new HO volume with this compound vs. placebo at week 12. | |

| Phase 2 OLE (Part A) | Open-label extension | Episodic this compound for flare-ups | Combined with Phase 2, ~70% reduction in new HO volume vs. placebo. | |

| Phase 3 (MOVE) | Single-arm, open-label vs. natural history study | Chronic: 5 mg daily. Flare-up: 20 mg daily for 4 weeks, then 10 mg daily for ≥8 weeks. | 54-62% reduction in mean annualized new HO volume vs. untreated patients. |

Experimental Protocols

FOP Mouse Models and HO Induction

-

Acvr1R206H Knock-in Mouse Model: These mice carry the human FOP mutation.

-

Generation: The R206H mutation is introduced into exon 5 of the murine Acvr1 gene via homologous recombination in embryonic stem cells.

-

Inducible Expression: Cre-LoxP systems (e.g., Rosa26-CreERT2 or rtTA/tetO-Cre) are often used to allow for temporal and tissue-specific expression of the mutant allele upon administration of tamoxifen or doxycycline, respectively.

-

-

HO Induction:

-

Injury-Induced: Intramuscular injection of cardiotoxin (CTX) into the gastrocnemius or quadriceps muscle is a common method to induce a robust HO response.

-

Spontaneous: In some models, such as the Acvr1tnR206H;Pdgfra-Cre mice, spontaneous HO develops without an external injury trigger.

-

Quantification of Heterotopic Ossification

-

Micro-Computed Tomography (micro-CT): This is the gold standard for the three-dimensional visualization and quantification of mineralized HO volume.

-

Protocol:

-

Anesthetize the mouse.

-

Position the mouse in the micro-CT scanner.

-

Acquire scans of the region of interest (e.g., hindlimb).

-

Reconstruct the 3D images.

-

Define a region of interest (ROI) around the HO.

-

Apply a density threshold to segment bone from soft tissue.

-

Calculate the bone volume (BV) within the ROI.

-

-

-

Plain Radiography: Used for qualitative assessment and can provide a semi-quantitative score of HO.

In Vitro Chondrogenesis Assay

-

Cell Culture: Mesenchymal stem cells or chondroprogenitor cell lines (e.g., ATDC5) are cultured.

-

Protocol:

-

Plate cells at high density in micromass culture.

-

Treat with a chondrogenic stimulus (e.g., BMP4 or TGF-β1).

-

Co-treat with varying concentrations of this compound or vehicle control.

-

After a defined culture period (e.g., 7-14 days), assess chondrogenesis.

-

Assessment:

-

Alcian Blue Staining: Stains sulfated proteoglycans in the cartilage matrix.

-

Quantitative Real-Time PCR (qRT-PCR): Measure the expression of chondrogenic marker genes such as Sox9, Acan (Aggrecan), and Col2a1 (Collagen type II).

-

-

Western Blot for pSMAD1/5/8

-

Sample Preparation:

-

Culture FOP patient-derived fibroblasts or cells from FOP mouse models.

-

Treat with Activin A or BMP4 in the presence or absence of this compound for a specified time (e.g., 60-90 minutes).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blot Protocol:

-

Denature protein lysates in Laemmli sample buffer at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against pSMAD1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total SMAD1/5/8 and a loading control (e.g., β-actin) for normalization.

-

Experimental Workflow Diagram

Conclusion

This compound represents a significant advancement in the treatment of FOP, directly targeting the underlying molecular pathology of the disease. Its mechanism of action is centered on the selective agonism of RARγ, which leads to the downstream inhibition of the hyperactive BMP/SMAD1/5/8 signaling pathway. This intervention effectively suppresses the aberrant chondrogenesis that is the hallmark of HO in FOP. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in reducing the formation of new heterotopic bone. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and scientists working to further unravel the complexities of FOP and develop next-generation therapeutics. Continued research into the precise molecular interactions governed by this compound will undoubtedly refine our understanding and may open new avenues for therapeutic intervention in FOP and other disorders of ectopic bone formation.

References

- 1. Retinoic acid receptors interfere with the TGF-beta/Smad signaling pathway in a ligand-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

Palovarotene's Impact on BMP and SMAD1/5/8 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palovarotene (Sohonos™) is a selective retinoic acid receptor gamma (RARγ) agonist that has emerged as a significant therapeutic agent for Fibrodysplasia Ossificans Progressiva (FOP).[1][2][3] FOP is an ultra-rare genetic disorder characterized by progressive and debilitating heterotopic ossification (HO), the formation of extraskeletal bone in soft tissues like muscles and tendons.[1][4] The disease is primarily driven by a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a type I bone morphogenetic protein (BMP) receptor. This mutation leads to aberrant and sustained activation of the downstream BMP signaling pathway, specifically through the phosphorylation of SMAD1/5/8 proteins, which are key mediators of chondrogenesis and osteogenesis. This compound's therapeutic efficacy lies in its ability to modulate this dysregulated pathway, thereby inhibiting the formation of new HO. This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual pathway diagrams.

Mechanism of Action: this compound's Inhibition of the BMP/SMAD1/5/8 Axis

The canonical BMP signaling cascade is initiated when BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface. In FOP, the mutated ALK2 receptor is hyperactive, leading to excessive phosphorylation of the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs (pSMAD1/5/8) then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes responsible for chondrocyte and osteoblast differentiation, ultimately driving the process of endochondral ossification.

This compound, a RARγ agonist, intervenes in this pathological process. RARγ is a nuclear receptor expressed in chondrogenic cells and chondrocytes that typically acts as a transcriptional repressor. By binding to RARγ, this compound exerts its inhibitory effects on the BMP pathway. The primary mechanisms include:

-

Inhibition of SMAD1/5/8 Phosphorylation: this compound treatment has been shown to attenuate BMP-mediated phosphorylation of SMAD1/5/8. This dampens the signal transduction downstream of the overactive ALK2 receptor.

-

Promotion of SMAD Proteasomal Degradation: Evidence suggests that RARγ agonists can promote the degradation of SMAD1/5/8 proteins through the proteasome pathway, thereby reducing the available pool of these critical signaling molecules.

-

Inhibition of Chondrogenesis: By suppressing the BMP/pSMAD1/5/8 axis, this compound effectively blocks the initial stages of HO, which involve the differentiation of progenitor cells into cartilage. This prevents the formation of the cartilage template required for subsequent endochondral bone formation.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on HO have been quantified in both preclinical animal models and clinical trials. The data highlights a dose-dependent reduction in new bone formation.

Table 1: Preclinical Efficacy in Mouse Models of HO

| Animal Model | This compound Dose | Outcome | Reference |

| Fsp1Cre;Ext1flox/flox Mice | 0.27 mg/kg ("low dose") | Total osteochondromas: 58.5±8.2 (vehicle) vs. reduced numbers in treated groups. | |

| Fsp1Cre;Ext1flox/flox Mice | 0.88 mg/kg ("medium dose") | Attenuation of enhanced BMP signaling. | |

| Fsp1Cre;Ext1flox/flox Mice | 1.76 mg/kg ("high dose") | Significant inhibition of osteochondroma formation. | |

| Juvenile Pdgfrα-R206H FOP Mice | Not specified | ~50% reduction in total body HO/overgrowth burden. |

Table 2: Clinical Trial Data on New HO Volume (Phase 2, NCT02190747)

| Treatment Group | N | Mean New HO Volume at Week 12 (mm³) | p-value (vs. Placebo) | Reference |

| Placebo | 9 | 18.0 x 10³ | - | |

| This compound 5/2.5 mg | 9 | 1.3 x 10³ | ≤0.12 | |

| This compound 10/5 mg | 20 | 3.8 x 10³ | ≤0.12 |

Note: The study did not demonstrate statistical significance on the primary endpoint but showed a trend towards reduced HO volume with this compound treatment.

Table 3: In Vitro Inhibition of BMP Signaling

| Cell Line | Treatment | Effect | Reference |

| Human FOP Fibroblast (R206H mutation) | 1.0 µM this compound | Prevented BMP4-mediated induction of pSmad1/5 protein levels. | |

| Perichondrium-derived Mesenchymal Progenitor Cells | This compound | Attenuated BMP2-mediated Smad1/5/8 phosphorylation. |

Signaling Pathway and Mechanism Diagrams

The following diagrams illustrate the core signaling pathways and the mechanism of this compound's intervention.

Caption: Canonical BMP/SMAD1/5/8 Signaling Pathway.

Caption: Aberrant BMP Signaling in FOP.

Caption: this compound's Inhibitory Mechanism of Action.

Experimental Protocols and Methodologies

Detailed protocols are often proprietary or vary between labs. However, based on the literature, the key experiments to assess this compound's effect on the BMP/SMAD1/5/8 pathway involve the following methodologies.

In Vitro SMAD1/5/8 Phosphorylation Assay

-

Objective: To quantify the effect of this compound on BMP-induced SMAD1/5/8 phosphorylation.

-

Cell Lines: Human FOP fibroblast cell lines carrying the ACVR1-R206H mutation, or chondrogenic progenitor cells like ATDC5.

-

Protocol Outline:

-

Cell Culture: Cells are cultured in appropriate media until they reach a desired confluency.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.1 µM, 1.0 µM) or a vehicle control for a specified duration.

-

BMP Stimulation: Recombinant human BMP (e.g., BMP2 or BMP4) is added to the culture medium to induce SMAD phosphorylation. A control group without BMP stimulation is included to measure basal phosphorylation levels.

-

Cell Lysis: After a short incubation period (typically 30-60 minutes), cells are lysed to extract total protein.

-

Quantification (Western Blot): Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated-SMAD1/5/8 (pSMAD1/5/8) and total SMAD1/5/8 (as a loading control).

-

Analysis: Densitometry is used to quantify the band intensities. The ratio of pSMAD1/5/8 to total SMAD1/5/8 is calculated and compared across treatment groups to determine the inhibitory effect of this compound.

-

In Vivo Heterotopic Ossification (HO) Mouse Models

-

Objective: To evaluate the efficacy of this compound in preventing HO in a living organism.

-

Animal Models:

-

Injury-Induced Models: Cardiotoxin or other muscle injury is used to induce an HO response in mice.

-

Genetic Models: Transgenic mice carrying the human ACVR1-R206H mutation (e.g., Acvr1[R206H]FlEx/+;Prrx1-Cre mice) that spontaneously or upon injury develop HO.

-

-

Protocol Outline:

-

Animal Grouping: Mice are randomized into vehicle control and this compound treatment groups.

-

Drug Administration: this compound is administered, typically via daily oral gavage, at various doses (e.g., 0.27, 0.88, 1.76 mg/kg).

-

HO Induction (if applicable): For injury models, muscle injury is induced.

-

Monitoring: Animals are monitored over a period of weeks.

-

Analysis:

-

Micro-CT Imaging: At the end of the study, limbs or the entire body are scanned using micro-computed tomography (µCT) to visualize and quantify the volume of new HO.

-

Histology: Tissues are harvested, sectioned, and stained (e.g., Hematoxylin & Eosin, Safranin-O) to examine the cellular composition of the HO lesions and assess the extent of cartilage and bone formation.

-

Immunohistochemistry: Sections can be stained for markers like pSMAD1/5/8 to confirm the in vivo inhibition of the BMP pathway at the site of potential HO.

-

-

Caption: General Experimental Workflow for In Vivo HO Mouse Models.

Conclusion

This compound represents a targeted therapeutic strategy for FOP that directly addresses the core molecular pathology of the disease. Its mechanism as a RARγ agonist allows it to effectively downregulate the hyperactive BMP/SMAD1/5/8 signaling pathway. By inhibiting SMAD phosphorylation and promoting their degradation, this compound blocks the aberrant chondrogenesis that initiates heterotopic ossification. Quantitative data from preclinical and clinical studies, while still evolving, supports its efficacy in reducing the formation of new extraskeletal bone. The experimental methodologies outlined provide a framework for the continued investigation and characterization of this compound and other potential therapies targeting this critical signaling axis. This in-depth understanding is crucial for the development of more effective treatments for patients with FOP and other disorders of ectopic bone formation.

References

The Preclinical Odyssey of Palovarotene: A Technical Guide to its Discovery and Investigation for Heterotopic Ossification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterotopic ossification (HO) is a debilitating condition characterized by the formation of extraskeletal bone in soft tissues, leading to significant pain and loss of mobility. A particularly severe genetic form, Fibrodysplasia Ossificans Progressiva (FOP), is driven by gain-of-function mutations in the ACVR1 gene, which encodes the BMP type I receptor ALK2. This whitepaper provides an in-depth technical guide to the preclinical research and discovery of Palovarotene, a selective retinoic acid receptor γ (RARγ) agonist, as a therapeutic agent for HO. We will delve into its mechanism of action, detail the key experimental protocols that elucidated its efficacy and limitations, present a comprehensive summary of the quantitative data from these studies, and visualize the complex biological pathways and experimental workflows involved.

Introduction: The Challenge of Heterotopic Ossification and the Rationale for RARγ Agonism

Heterotopic ossification, whether acquired through trauma or genetically driven as in FOP, follows a pathogenic cascade that mimics endochondral ossification. This process involves the recruitment and differentiation of mesenchymal progenitor cells into chondrocytes, which then undergo hypertrophy and are subsequently replaced by bone. A key signaling pathway implicated in this process is the Bone Morphogenetic Protein (BMP) pathway. In FOP, mutations in ACVR1 lead to a hyperactive BMP signaling cascade, making it a prime therapeutic target.[1][2][3]

Retinoid signaling is a known powerful regulator of skeletal development.[4] Specifically, the absence of retinoid signaling and the transcriptional repression by unliganded RARs are required for chondrogenic differentiation.[1] This led to the hypothesis that activating RARs with synthetic agonists could inhibit the initial chondrogenic stages of HO. Among the RAR subtypes, RARγ is prominently expressed in chondrogenic cells and chondrocytes. Early studies demonstrated that RARγ agonists were more potent inhibitors of HO in mouse models compared to RARα agonists, positioning this compound as a lead candidate for clinical development.

Mechanism of Action: How this compound Disrupts the Ossification Cascade

This compound's primary mechanism of action is the selective agonism of RARγ. This interaction initiates a cascade of molecular events that collectively inhibit the formation of heterotopic bone.

-

Inhibition of BMP Signaling: this compound binding to RARγ leads to a downstream reduction in the phosphorylation of SMAD1/5/8, the key intracellular mediators of the BMP signaling pathway. This dampening of the BMP cascade is a central tenet of this compound's therapeutic effect, directly counteracting the hyperactive signaling seen in FOP. Some evidence suggests this may occur through the promotion of proteasome-mediated degradation of SMAD proteins.

-

Blockade of Chondrogenesis: By interfering with BMP signaling, this compound effectively blocks the differentiation of mesenchymal stem cells into chondrocytes, a critical initial step in endochondral HO. This prevents the formation of the cartilage template required for subsequent bone formation.

-

Modulation of Other Signaling Pathways: Preclinical evidence also suggests that this compound's effects may extend beyond the canonical BMP pathway. It has been shown to influence the NF-κB signaling pathway, which is involved in inflammation, a known trigger for HO. Furthermore, RARγ agonism may stimulate Wnt/β-catenin signaling, a pathway known to inhibit chondrogenesis.

-

Reduction of Progenitor Cell Recruitment: Recent studies indicate that this compound may also reduce the recruitment of progenitor cells, including those expressing Activin A, to the site of potential HO formation. In the context of FOP, the mutated ACVR1 receptor gains the ability to be activated by Activin A, further driving pathogenic signaling.

The following diagram illustrates the proposed signaling pathways influenced by this compound in the context of heterotopic ossification.

Preclinical Evaluation: Key Experiments and Methodologies

The preclinical assessment of this compound involved a series of in vivo and in vitro experiments designed to test its efficacy in relevant models of HO and to dissect its molecular mechanism.

In Vivo Animal Models of Heterotopic Ossification

Genetically engineered mouse models that recapitulate the human FOP condition were central to the preclinical evaluation of this compound.

Experimental Protocol: FOP Mouse Model (ACVR1R206H)

-

Animal Model: A conditional-on knock-in mouse model (Acvr1[R206H]FlEx) was utilized, where the human R206H mutation is expressed upon Cre recombinase activity. To induce widespread expression, these mice are often crossed with a Cre-driver line such as Prrx1-Cre or a doxycycline-inducible system (R26-rtTA;tetO-Cre).

-

HO Induction:

-

Spontaneous HO: In juvenile mice with constitutive Acvr1R206H expression (e.g., using Pdgfrα-Cre), HO develops spontaneously.

-

Trauma-Induced HO: For inducible models, HO is triggered by intramuscular injection of cardiotoxin (10 µM in 50 µL) into the quadriceps or gastrocnemius muscle. An alternative trauma model involves Achilles tenotomy.

-

-

This compound Administration:

-

Dosage: Doses typically ranged from 0.735 mg/kg to 4 mg/kg/day.

-

Route and Frequency: Administered daily via oral gavage or intraperitoneal (IP) injection. For neonatal studies, the drug was given to nursing mothers.

-

Duration: Treatment duration varied depending on the experimental endpoint, often starting at or before the time of injury and continuing for several weeks.

-

-

Outcome Assessment:

-

Micro-Computed Tomography (µCT): Mice were euthanized, and limbs or the whole body were fixed in paraformaldehyde. µCT scanning was performed to visualize and quantify the volume of mineralized heterotopic bone.

-

Histology: Tissues were decalcified, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) was used to observe overall tissue morphology and the presence of bone and cartilage. Safranin O or Alcian Blue staining was used to specifically identify cartilage matrix.

-

Functional Assessment: Limb mobility and overall skeletal function were observed and documented.

-

The following diagram outlines the general workflow for preclinical in vivo studies.

In Vitro Cellular Assays

Cell-based assays were instrumental in dissecting the molecular effects of this compound on chondrogenesis and osteogenesis.

Experimental Protocol: In Vitro Chondrogenesis Assay (Micromass Culture)

-

Cell Source: Fibro/adipogenic progenitors (FAPs) isolated from the muscle tissue of Acvr1R206H mice, or mesenchymal stem cells (MSCs).

-

Micromass Culture: Cells are resuspended at a high density (e.g., 2 x 107 cells/mL) and plated as small droplets (10 µL) in a culture dish.

-

Differentiation and Treatment: After cell attachment, chondrogenic differentiation is induced, often in the presence of Activin A (e.g., 25 ng/mL) to mimic the FOP condition. Parallel cultures are treated with this compound (e.g., 1 µM) or vehicle.

-

Outcome Assessment:

-

Staining: After a period of culture (e.g., 10 days), the micromasses are fixed and stained with Alcian Blue to visualize the cartilage matrix proteoglycans.

-

Gene Expression: RNA is extracted from the cells, and quantitative PCR (qPCR) is performed to measure the expression of key chondrogenic marker genes, such as Sox9, Acan (Aggrecan), and Col2a1 (Collagen type II).

-

Experimental Protocol: In Vitro Osteogenesis Assay

-

Cell Source: Bone marrow-derived mesenchymal stem cells (BMSCs) or tendon stem cells (TSCs).

-

Osteogenic Induction: Cells are cultured in an osteogenic induction medium containing dexamethasone, β-glycerophosphate, and ascorbic acid. To simulate an inflammatory environment, interleukin-1β (IL-1β) may be added.

-

Treatment: this compound (e.g., 0.25 µM) or vehicle is added to the culture medium.

-

Outcome Assessment:

-

Staining: After 14-21 days, cells are fixed and stained. Alkaline Phosphatase (ALP) staining is used as an early marker of osteogenic differentiation, and Alizarin Red S (ARS) staining is used to detect calcium deposition, indicative of mineralization.

-

Gene and Protein Expression:

-

RT-qPCR: The expression of osteogenic marker genes such as Runx2, Alpl (ALP), and Bglap (Osteocalcin, OCN) is quantified.

-

Western Blot: Protein lysates are collected to analyze the phosphorylation status of SMAD1/5/8 using specific antibodies. Total SMAD levels serve as a loading control.

-

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in Mouse Models of HO

| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Acvr1cR206H/+ (Cardiotoxin Injury) | Not specified | HO Volume (mm³) | Vehicle: ~12.5; this compound: ~2.5 (p<0.01) | |

| Pdgfrα-R206H (Spontaneous HO) | 0.735 mg/kg or 1.47 mg/kg daily | Total Body HO Score | ~50% reduction in HO/overgrowth burden | |

| Pdgfrα-R206H (Spontaneous HO) | 1.47 mg/kg daily | Survival to P42 | Vehicle: 47%; this compound: 33% (not statistically significant) | |

| Trauma/Burn Model | Not specified | Chondrogenic Gene Expression (Sox9, Col2a1) | Significantly lower in this compound-treated animals | |

| Trauma/Burn Model | Not specified | Osteogenic Gene Expression (Ocn, Runx2) | Significantly lower in this compound-treated animals |

Table 2: In Vitro Effects of this compound on Chondrogenesis and Osteogenesis

| Cell Type | Assay | Treatment | Outcome Measure | Result | Reference |

| R206H-FAPs | Micromass Culture | 1 µM this compound | Chondrogenic Differentiation (Alcian Blue Staining) | Inhibition of activin A-induced chondrogenesis | |

| Tendon Stem Cells (TSCs) | Osteogenic Differentiation | 0.5-2 µM this compound | Osteogenic Markers (OCN, RUNX2, SOX9) | Dose-dependent inhibition of inflammation-induced osteogenesis | |

| P3 Chondrocytes | Cell Culture | 50 nM this compound | Chondrogenic Gene Expression (Sox9, Acan, Col2a1) | Significant reduction in expression at day 7 | |

| HCT 116 Cells | Cell Culture | This compound (as a SMAD1/5/8 inhibitor) | BMPR1B Gene Expression | Suppression of expression, confirming feedback loop modulation |

Adverse Effects and Toxicological Profile

A critical aspect of preclinical research is the identification of potential adverse effects. Studies in juvenile mice revealed that daily administration of this compound led to significant skeletal toxicity. These effects included aggressive synovial joint overgrowth and the ablation of long bone growth plates, leading to impaired skeletal growth. This finding was particularly concerning for the potential treatment of pediatric FOP patients and highlighted the challenge of inhibiting pathological bone formation without disrupting normal skeletal development.

Conclusion and Future Directions

The preclinical research on this compound has been a landmark in the development of targeted therapies for heterotopic ossification. Through a combination of sophisticated genetic mouse models and detailed in vitro assays, researchers have established this compound as a potent inhibitor of the chondrogenic processes that precede ectopic bone formation, primarily through its agonistic activity on RARγ and subsequent dampening of the BMP/SMAD signaling pathway.

The comprehensive data gathered from these studies provided a strong rationale for advancing this compound into clinical trials for FOP. However, the preclinical findings on skeletal toxicity also underscored the critical need for careful dose selection and monitoring in clinical settings, especially in skeletally immature patients.

Future preclinical research could focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with drugs that target other pathways involved in HO, such as inflammation or fibrosis.

-

Optimizing Dosing Regimens: Exploring intermittent or lower-dose regimens that may retain efficacy while minimizing skeletal side effects.

-

Investigating Mechanisms of Skeletal Toxicity: A deeper understanding of how this compound disrupts normal growth plate function could lead to strategies to mitigate these adverse effects.

The journey of this compound from a repurposed drug candidate to a potential therapy for a devastating rare disease exemplifies the power of hypothesis-driven preclinical research. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for scientists and researchers continuing to work towards effective treatments for heterotopic ossification.

References

- 1. This compound inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Can Attenuate Heterotopic Ossification Induced by Tendon Stem Cells by Downregulating the Synergistic Effects of Smad and NF-κB Signaling Pathway following Stimulation of the Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterotopic Ossification in Mouse Models of Fibrodysplasia Ossificans Progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new protocol for validation of Chondro, Adipo and Osteo differentiation kit of Cultured Adipose-Derived Stem Cells (ADSC) by real-time rt-QPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Palovarotene's Role in Inhibiting Endochondral Bone Formation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endochondral ossification, the process by which cartilage is replaced by bone, is a fundamental mechanism in skeletal development and fracture healing. However, its aberrant activation in soft tissues leads to heterotopic ossification (HO), a debilitating condition characterized by extraskeletal bone formation. Fibrodysplasia Ossificans Progressiva (FOP) is an ultra-rare genetic disorder that represents the most severe form of HO.[1][2] It is caused by a gain-of-function mutation in the Activin A Receptor, type 1 (ACVR1) gene, which encodes the BMP type I receptor ALK2.[1][2][3] This mutation leads to hypersensitivity to BMP ligands and aberrant activation by Activin A, driving pathological endochondral bone formation in muscles, tendons, and other connective tissues.

Palovarotene (Sohonos™) is an orally bioavailable, selective agonist of the Retinoic Acid Receptor γ (RARγ) that has emerged as the first approved treatment for FOP in several countries. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data, with a focus on its role in inhibiting the molecular and cellular cascades of endochondral bone formation.

Mechanism of Action: Inhibition of the Chondrogenic Cascade

The therapeutic effect of this compound is rooted in the physiological role of retinoic acid signaling in skeletal development. Chondrogenesis and the maturation of growth plate chondrocytes require a low level of endogenous retinoid signaling, relying on the transcriptional repression function of unliganded RARs. This compound leverages this by activating RARγ, which is highly expressed in chondrogenic cells and chondrocytes, to suppress the signaling pathways that drive ectopic endochondral ossification.

Core Signaling Pathway: RARγ-Mediated Transcriptional Regulation

This compound selectively binds to and activates RARγ. In its unliganded state, RARγ can repress the transcription of target genes. When activated by this compound, the RARγ receptor undergoes a conformational change, turning it into a transcriptional activator for a specific set of genes that ultimately inhibit the endochondral process. This activation interferes with multiple key steps in the formation of heterotopic bone.

Downregulation of the BMP/SMAD Signaling Pathway

The primary mechanism by which this compound inhibits endochondral ossification is through the downregulation of the Bone Morphogenetic Protein (BMP) signaling pathway. The pathogenic ACVR1R206H mutation in FOP leads to constitutive activation and over-signaling through the canonical BMP pathway, characterized by the phosphorylation of SMAD1, SMAD5, and SMAD8 (pSMAD1/5/8).

This compound-activated RARγ counteracts this hyperactive signaling. Evidence suggests that this occurs by dampening BMP signaling through the reduction of pSMAD1/5/8 levels. One proposed mechanism is the enhancement of proteasome-mediated degradation of pSMAD1/5/8, effectively shortening the duration and intensity of the downstream signal. By inhibiting this central pathway, this compound blocks the downstream transcriptional events necessary for chondrocyte differentiation and maturation.

Inhibition of Chondrogenesis and Progenitor Cell Recruitment

The formation of endochondral bone is an obligatory multi-step process that begins with the recruitment of mesenchymal progenitor cells, followed by their differentiation into chondrocytes, cartilage matrix formation, chondrocyte hypertrophy, and eventual replacement by bone. This compound intervenes at the earliest stages by:

-

Inhibiting Chondrogenesis: It directly blocks the differentiation of skeletal progenitor cells into chondrocytes.

-

Delaying Progenitor Cell Recruitment: It interferes with the recruitment of fibro/adipogenic progenitors (FAPs) and other progenitor cells, including those expressing Activin A, to the site of injury or inflammation.

-

Redirecting Cell Fate: RARγ agonists can redirect prechondrogenic mesenchymal stem cells away from an osteoblast fate and toward a non-osseous lineage, promoting normal soft tissue repair instead of bone formation.

Modulation of Inflammatory Pathways

Inflammation is a known trigger for HO flare-ups in FOP. Recent studies indicate that this compound may also exert anti-inflammatory effects. It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This action may contribute to its efficacy by reducing the initial inflammatory triggers that initiate the HO cascade.

References

Pharmacodynamics of Palovarotene in In-Vivo Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist, as demonstrated in various in-vivo models. This compound is the first approved treatment for Fibrodysplasia Ossificans Progressiva (FOP), an ultra-rare genetic disorder characterized by progressive and debilitating heterotopic ossification (HO)[1][2]. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and visualizes complex pathways and workflows.

Mechanism of Action

FOP is driven by a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a bone morphogenetic protein (BMP) type I receptor[1][3][4]. This mutation leads to hyperactivity of the receptor, causing sustained and aberrant signaling through the downstream SMAD1/5/8 pathway. This overactive signaling triggers ectopic chondrogenesis (cartilage formation) and subsequent endochondral ossification in soft tissues like muscles, tendons, and ligaments.

This compound exerts its therapeutic effect by selectively binding to and activating RARγ, a nuclear receptor highly expressed in chondrogenic cells that normally acts as a transcriptional repressor of chondrogenesis. By activating RARγ, this compound counteracts the pathological signaling cascade in FOP through several mechanisms:

-

Inhibition of BMP/SMAD Signaling: this compound indirectly dampens the hyperactive BMP signaling pathway, reducing the phosphorylation of SMAD1/5/8 proteins.

-

Inhibition of Chondrogenesis: It directly inhibits the differentiation of skeletal progenitor cells into cartilage, a critical precursor step for HO in FOP.

-

Modulation of Inflammatory Pathways: Recent studies suggest this compound can also alleviate HO by blocking the NF-κB signaling pathway, which plays a synergistic role with SMAD signaling in the inflammatory microenvironment that promotes HO.

-

Reduction of Progenitor Cell Proliferation: In-vivo imaging has shown that this compound reduces the expansion of pathogenic fibro/adipogenic progenitors (FAPs), the cells responsible for forming HO lesions.

The diagram below illustrates the signaling pathways involved in FOP pathogenesis and the inhibitory action of this compound.

In-Vivo Models and Experimental Protocols

Preclinical evaluation of this compound has heavily relied on genetically engineered mouse models that recapitulate the human FOP condition.

Common In-Vivo Models:

-

Conditional Knock-in Mice (ACVR1R206H): These models carry the specific human ACVR1(R206H) mutation, which is the most common cause of FOP. The mutation's expression can be controlled (e.g., induced by Cre recombinase) to study HO development at specific stages.

-

Transgenic Mice (ACVR1Q207D): An earlier model expressing a constitutively active form of the ALK2 receptor, which also develops HO.

-

BMP Implant Models: Wild-type mice implanted with BMP-2 to induce localized HO, serving as a general model for endochondral ossification.

Representative Experimental Protocol for Injury-Induced HO:

This protocol is a synthesized example based on methodologies described in published studies.

-

Animal Model: Conditional knock-in mice (e.g., Acvr1cR206H/+;R26-rtTA;tetO-cre) aged 6-8 weeks, where global expression of the human mutation is induced via doxycycline administration.

-

HO Induction: A localized muscle injury is induced in the hindlimb via intramuscular injection of cardiotoxin (e.g., 50 µL of 10 µM solution) to trigger an inflammatory response and subsequent HO flare-up.

-

Treatment Groups:

-

Vehicle Control: Mice receive daily intraperitoneal (IP) injections of the vehicle solution (e.g., 0.5% carboxymethylcellulose).

-

This compound Treatment: Mice receive daily IP injections of this compound at varying doses (e.g., 0.735 mg/kg or 1.47 mg/kg). Treatment typically begins one day post-injury and continues for a defined period.

-

-

Study Duration: The study proceeds for 14 to 42 days post-injury to allow for the full development and mineralization of HO lesions.

-

Assessment and Endpoints:

-

HO Volume Quantification: Live animals or excised limbs are imaged weekly or at the study endpoint using micro-computed tomography (µCT) to precisely quantify the volume of mineralized ectopic bone.

-

Cell Population Dynamics: In specialized studies, pathogenic fibro/adipogenic progenitors (FAPs) are tagged with a luminescent marker. Live-animal imaging is used to track their proliferation and expansion at the injury site, providing a measure of the drug's effect on the progenitor cell pool.

-

Mobility Assessment: Joint and limb motion are functionally assessed to determine if the reduction in HO translates to preserved mobility.

-

The following diagram outlines a typical experimental workflow for evaluating this compound in an injury-induced FOP mouse model.

Summary of Quantitative Pharmacodynamic Effects

Data from multiple in-vivo studies demonstrate this compound's dose-dependent efficacy in reducing HO and its impact on skeletal tissues.

Table 1: Effect of this compound on Heterotopic Ossification (HO) Volume in FOP Mouse Models

| Animal Model | HO Induction Method | This compound Dose | Outcome | Reference |

|---|---|---|---|---|

| Acvr1cR206H/+ | Cardiotoxin Injury | Not specified | Significant reduction in mineralized tissue volume vs. vehicle. | |

| Juvenile Pdgfrα-R206H | Spontaneous | 0.735 mg/kg/day | Ameliorated whole-body HO severity. | |

| Juvenile Pdgfrα-R206H | Spontaneous | 1.47 mg/kg/day | Ameliorated whole-body HO severity. |

| FOP Mouse Models | Injury-induced & Genetic | Dose-dependent | Consistently decreased HO formation. | |

Table 2: Effect of this compound on Pathogenic Fibro/Adipogenic Progenitor (FAP) Cells

| Assessment Method | Treatment | Key Finding | Conclusion | Reference |

|---|---|---|---|---|

| Live-animal luminescence imaging of transplanted R206H-FAPs | This compound | Significantly reduced the expansion and peak number of pathogenic FAPs post-injury. | Efficacy includes action on the progenitor cell pool that forms HO. |

| In-vitro chondrogenic differentiation | this compound | Inhibited activin A-induced chondrogenic differentiation of R206H-FAPs. | The drug directly blocks the cartilage differentiation pathway in progenitor cells. | |

Table 3: Skeletal Side Effects of this compound Treatment in Juvenile Mice

| Animal Model | This compound Dose | Observed Skeletal Effect | Conclusion | Reference |

|---|---|---|---|---|

| Juvenile Pdgfrα-R206H & Wild-Type | 0.735 mg/kg/day | Severe osteochondral overgrowth at the knee joint. | Highlights risk of off-target effects on normal joints. | |

| Juvenile Pdgfrα-R206H & Wild-Type | 1.47 mg/kg/day | Severe osteochondral overgrowth and ablation of the long bone growth plate. | Demonstrates dose-dependent skeletal toxicity in growing animals. |

| Wild-Type Mice | High Doses | Significant adverse effects on growth plates. | Confirms potential for skeletal toxicity, a known risk for retinoids. | |

Conclusion

In-vivo models have been instrumental in elucidating the pharmacodynamics of this compound. Preclinical studies consistently show that as a selective RARγ agonist, this compound effectively inhibits injury-induced and spontaneous heterotopic ossification by suppressing the hyperactive ACVR1/BMP/SMAD signaling cascade central to FOP pathogenesis. Its mechanism involves the direct inhibition of chondrogenesis and a reduction in the proliferation of pathogenic progenitor cells. However, these studies also highlight a significant challenge: the potent effect of this compound on cartilage and bone development can lead to severe, dose-dependent skeletal toxicity, particularly in juvenile models with active growth plates. This duality of potent efficacy against pathological bone formation and the risk of disrupting normal skeletal development is a critical consideration in its clinical application. The data gathered from these in-vivo models provided the foundational evidence for its clinical development and ultimate approval for treating FOP.

References

The history and development of Palovarotene for rare bone diseases

An In-depth Technical Guide on the History and Development of Palovarotene for Rare Bone Diseases

Introduction

Fibrodysplasia Ossificans Progressiva (FOP) is an exceedingly rare and debilitating genetic disorder characterized by the progressive formation of extra-skeletal bone in soft and connective tissues, a process known as heterotopic ossification (HO).[1][2] This condition, driven by a gain-of-function mutation in the ACVR1 gene, leads to cumulative and irreversible loss of mobility, joint ankylosis, and a severely shortened life expectancy.[3][4][5] The discovery of the genetic basis of FOP, specifically the R206H point mutation in the ACVR1/ALK2 receptor in approximately 97% of patients, provided a clear target for therapeutic development.

This compound (Sohonos™) is a selective retinoic acid receptor gamma (RARγ) agonist that has emerged as the first approved treatment for FOP in several countries. Originally investigated for chronic obstructive pulmonary disease (COPD), its potent inhibitory effects on chondrogenesis led to its repurposing for FOP. This guide provides a comprehensive technical overview of the preclinical and clinical development of this compound, its mechanism of action, key experimental data, and its regulatory journey.

Preclinical Development and Mechanism of Action

From COPD to FOP: A Repurposing Story

This compound was initially developed by Roche Pharmaceuticals for the treatment of COPD, but it did not demonstrate significant efficacy for this indication. However, the underlying biology of retinoid signaling in skeletal development made it a prime candidate for diseases of ectopic bone formation. Retinoid signaling, particularly through RARγ which is expressed in chondrogenic cells, is known to repress chondrocyte differentiation. This led to the hypothesis that a RARγ agonist could inhibit the endochondral bone formation process that is characteristic of HO in FOP. Clementia Pharmaceuticals licensed this compound in 2014 to specifically develop it as a therapy for FOP.

Mechanism of Action: Inhibiting Aberrant BMP Signaling

The pathogenesis of FOP is driven by a mutation in the ACVR1 gene, which encodes the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor. This mutation renders the receptor hyperactive, leading to the over-transduction of downstream signals upon binding with ligands like Activin A, which in FOP is misinterpreted as a BMP-like signal. This aberrant signaling cascade results in excessive phosphorylation of SMAD1/5/8 proteins, which then translocate to the nucleus to trigger the transcription of genes that drive chondrogenesis and subsequent ossification.

This compound functions as a selective RARγ agonist. Upon binding to RARγ in the nucleus of chondrogenic progenitor cells, it modulates gene expression to indirectly dampen the BMP/ALK2 signaling pathway. This interference is thought to block chondrogenic differentiation and prevent the abnormal endochondral bone formation, allowing for normal muscle tissue repair to occur instead of ossification.

Key Preclinical Studies

This compound's efficacy was evaluated in various in vitro and in vivo models that recapitulate the FOP phenotype. These studies were crucial for establishing proof-of-concept before moving to human trials.

Experimental Protocols: In Vitro Assays

-

Cell Lines: Studies utilized chondrogenic progenitor cells (e.g., ATDC5) and human FOP fibroblast cell lines carrying the R206H mutation.

-

Methodology: Cells were pre-treated with this compound before being stimulated with BMP to induce chondrogenic differentiation. The extent of differentiation was assessed by measuring the expression of chondrogenic and osteogenic marker genes (e.g., OCN, SOX9, RUNX2) via quantitative PCR and Western blot analysis for key signaling proteins like phosphorylated SMADs. This compound was shown to antagonize the BMP/ALK2 signaling pathway and reduce the levels of these markers.

Experimental Protocols: In Vivo Animal Models

-

Models: Genetically engineered mouse models carrying the FOP-causing mutation (Acvr1R206H), often targeted to specific progenitor cell populations like fibro/adipogenic progenitors (FAPs) using a Pdgfrα-Cre driver, were used. These models develop spontaneous or injury-induced HO, closely mimicking the human disease.

-

Methodology: Mice were administered daily doses of this compound (e.g., 0.735 mg/kg or 1.47 mg/kg) or a vehicle control. The development of new HO was quantified over time using micro-CT imaging. Histological analysis was performed to examine effects on bone and cartilage formation, as well as on normal skeletal structures like growth plates and joints.

References

- 1. This compound (Sohonos), a synthetic retinoid for reducing new heterotopic ossification in fibrodysplasia ossificans progressiva: history, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibrodysplasia ossificans progressiva - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound for Fibrodysplasia Ossificans Progressiva (FOP): Results of a Randomized, Placebo‐Controlled, Double‐Blind Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Palovarotene's Impact on Skeletal Progenitor Cell Recruitment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist, has emerged as a significant therapeutic agent for conditions involving ectopic bone formation, most notably Fibrodysplasia Ossificans Progressiva (FOP). Its mechanism of action is centered on the potent inhibition of the endochondral ossification pathway, a process fundamentally reliant on the recruitment, proliferation, and differentiation of skeletal progenitor cells. This technical guide provides a comprehensive examination of this compound's impact on these progenitor cells. We detail the molecular signaling cascades, present quantitative data on cellular responses, provide detailed methodologies for key experimental assays, and illustrate complex biological and experimental workflows using precisely defined diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are focused on skeletal biology and therapeutic intervention in ossification disorders.

Introduction

Heterotopic ossification (HO) is the pathological formation of mature, lamellar bone in soft tissues where it does not normally exist. This process is a hallmark of the rare genetic disease FOP and can also be a severe complication of trauma, surgery, and burns. The initiation of HO involves a complex inflammatory environment that triggers the recruitment of local or circulating skeletal progenitor cells, such as mesenchymal stem cells (MSCs) or fibro/adipogenic progenitors (FAPs)[1]. These cells then undergo a multi-stage differentiation process, first into cartilage (chondrogenesis) and subsequently into bone (osteogenesis).

This compound intervenes at a critical juncture in this pathological cascade. By selectively activating RARγ, it modulates gene transcription to suppress the chondrogenic differentiation of skeletal progenitors, thereby preventing the formation of the cartilage template required for endochondral ossification[1]. This guide delineates the precise mechanisms and experimental validation of this compound's action.

Molecular Mechanism of Action: The RARγ and BMP Signaling Interplay

This compound's primary therapeutic effect is achieved through the modulation of two key signaling pathways: the Retinoic Acid (RA) pathway and the Bone Morphogenetic Protein (BMP) pathway.

As a potent RARγ agonist, this compound binds to the RARγ nuclear receptor. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, activating the transcription of target genes. Crucially, this activation of retinoid signaling disrupts the pro-chondrogenic signals essential for HO.

A major target of this disruption is the canonical BMP signaling pathway. In FOP, a gain-of-function mutation in the BMP type I receptor ACVR1 (ALK2) leads to hyperactive signaling. Even in non-genetic forms of HO, BMP signaling is a central driver of osteogenic differentiation. This compound counteracts this by downregulating the BMP pathway, primarily by reducing the phosphorylation of downstream mediators SMAD1/5/8. This inhibition prevents the translocation of the SMAD complex to the nucleus, thereby blocking the transcription of key chondrogenic genes like SOX9 and RUNX2.

Caption: this compound inhibits BMP signaling via RARγ activation.

Quantitative Impact on Skeletal Progenitor Cell Behavior

This compound's mechanism translates into measurable effects on the proliferation and differentiation of skeletal progenitor cells. The following table summarizes quantitative data gathered from various preclinical studies.

| Parameter | Cell Type / Model | This compound Concentration | Observed Effect | Source |

| Chondrogenesis | Fibro/Adipogenic Progenitors (FAPs) | 10 nM | Effectively inhibited activin A-induced chondrogenesis, similar to antibody blockade. | Lees-Shepard et al., 2018 |

| Chondrogenesis | Primary Chondrocyte Cultures | 50 nM | Significantly decreased Alcian blue staining and expression of Sox9, Acan, and Col2a1. | This compound Action... 2023 |

| Proliferation | Tendon Stem Cells (TSCs) | 0.5 - 2 µM | Minimal effect on proliferation rate in CCK8 assay, allowing for study of differentiation. | Huang et al., 2022 |

| Osteogenesis | Osteogenic Connective Tissue Progenitors | In vitro application | Decreased progenitor colonies by up to 98%. | Wheatley et al., 2018[2] |

| Cell Expansion | Pathogenic FAPs (in vivo) | 1.47 mg/kg (daily) | Significantly reduced the expansion of transplanted pathogenic FAPs. | Lees-Shepard et al., 2018[3][4] |

Key Experimental Protocols

The following sections provide detailed methodologies for essential assays used to evaluate this compound's effects on skeletal progenitor cells.

Chondrogenic Differentiation: Micromass Culture Assay

This assay is the gold standard for assessing the chondrogenic potential of progenitor cells in vitro. It creates a high-density cell environment that mimics the precartilage mesenchymal condensations that occur during development.

Caption: Workflow for the micromass chondrogenesis assay.

Detailed Protocol:

-

Cell Preparation: Isolate skeletal progenitor cells (e.g., FAPs from muscle tissue or MSCs from bone marrow) using established protocols. Expand them in a standard growth medium (e.g., DMEM with 10% FBS and Penicillin/Streptomycin).

-

Micromass Plating: Harvest cells and resuspend them in chondrogenic medium at a high density, typically 1-2 x 10⁷ cells/mL. Carefully pipette 10-20 µL droplets of the cell suspension onto the center of wells in a multi-well culture plate.

-

Cell Attachment: Place the plate in a humidified incubator at 37°C and 5% CO₂ for approximately 2 hours to allow the cells to attach.

-

Treatment and Culture: Gently add pre-warmed chondrogenic medium to each well. For treatment groups, this medium should be supplemented with the desired concentration of this compound (e.g., 10 nM, 50 nM, 1 µM) or vehicle control (e.g., DMSO). Culture the micromasses for 7-14 days, replacing the medium every 2-3 days.

-

Assessment:

-

Histology: Fix the cultures and stain with Alcian Blue (pH 1.0) to visualize the sulfated proteoglycans characteristic of cartilage matrix. Quantify the stained area using image analysis software.

-

Gene Expression: Lyse the micromass cultures to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of key chondrogenic marker genes, such as SOX9, COL2A1 (Collagen Type II Alpha 1), and ACAN (Aggrecan), normalized to a housekeeping gene.

-

Cell Recruitment & Migration: Wound Healing (Scratch) Assay

This assay models cell migration in two dimensions, providing insights into how a compound affects the recruitment of cells to a cell-free area, analogous to a wound site.

Caption: Workflow for the in vitro wound healing (scratch) assay.

Detailed Protocol:

-

Cell Seeding: Plate progenitor cells in a multi-well plate at a density that will allow them to form a fully confluent monolayer within 24-48 hours.

-

Creating the Wound: Once cells are 95-100% confluent, use a sterile 200 µL pipette tip to create a straight, linear scratch through the center of the monolayer.

-

Treatment: Gently wash the wells with PBS to remove detached cells and debris. Replace the medium with fresh culture medium containing either this compound at the desired concentrations or a vehicle control.

-

Image Acquisition: Immediately after adding the treatment medium, capture images of the scratch at defined locations in each well using a phase-contrast microscope (Time = 0).

-

Monitoring Migration: Return the plate to the incubator. Acquire images of the same locations at regular time intervals (e.g., every 8 or 12 hours) for up to 48 hours or until the wound in the control group is nearly closed.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" in each image. Calculate the percentage of wound closure at each time point relative to the initial area at T=0. Compare the migration rates between this compound-treated and control groups.

Conclusion

This compound represents a targeted therapeutic strategy that directly interferes with the cellular and molecular drivers of heterotopic ossification. Its efficacy stems from its role as a RARγ agonist, which potently inhibits the pro-chondrogenic BMP signaling pathway in skeletal progenitor cells. This action prevents the initial recruitment and differentiation of these cells into cartilage, a required step for ectopic bone formation. The quantitative data and detailed experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the nuanced effects of this compound and to explore the development of next-generation therapies for FOP and other disorders of skeletal tissue formation.

References

- 1. This compound inhibits heterotopic ossification and maintains limb mobility and growth in mice with the human ACVR1R206H Fibrodysplasia Ossificans Progressiva (FOP) mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits connective tissue progenitor cell proliferation in a rat model of combat-related heterotopic ossification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces heterotopic ossification in juvenile FOP mice but exhibits pronounced skeletal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Palovarotene's Modulation of Cellular Pathways: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways modulated by Palovarotene, a selective retinoic acid receptor gamma (RARγ) agonist. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for investigating the effects of this compound.

Executive Summary

This compound is a promising therapeutic agent, primarily investigated for its role in mitigating heterotopic ossification (HO) in rare genetic disorders such as Fibrodysplasia Ossificans Progressiva (FOP). Its mechanism of action is centered on the modulation of the Bone Morphogenetic Protein (BMP) signaling pathway, a critical regulator of bone and cartilage formation. This compound, by acting as a RARγ agonist, indirectly inhibits the BMP pathway's downstream signaling cascade, specifically by reducing the phosphorylation of SMAD1/5/8 proteins. Emerging evidence also points to its influence on the NF-κB signaling pathway and its ability to reduce local populations of Activin A-expressing cells, further contributing to its therapeutic effects. This guide will delve into the molecular intricacies of these interactions.

Core Cellular Pathways Modulated by this compound

Inhibition of the BMP/SMAD Signaling Pathway

The primary therapeutic effect of this compound is attributed to its potent inhibition of the BMP signaling pathway. In FOP, a gain-of-function mutation in the ACVR1/ALK2 gene, a BMP type I receptor, leads to aberrant and excessive signaling, driving the formation of ectopic bone.

This compound, a selective RARγ agonist, intervenes in this pathological process. Upon binding to RARγ, this compound is thought to promote the proteasome-mediated degradation of the downstream effectors of BMP signaling, the SMAD1/5/8 proteins. This leads to a significant reduction in the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8), preventing their translocation to the nucleus and subsequent activation of osteogenic gene transcription. This ultimately inhibits chondrogenesis and endochondral bone formation, the key processes in HO.[1][2][3]

Modulation of the NF-κB Signaling Pathway

Recent studies have indicated that this compound also exerts its effects through the modulation of the NF-κB signaling pathway, a key regulator of inflammation. The inflammatory microenvironment is known to play a crucial role in the initiation and progression of HO. This compound has been shown to inhibit the NF-κB signaling cascade, potentially by preventing the nuclear translocation of the p65 subunit.[3][4] This anti-inflammatory action may contribute to the overall reduction in HO by dampening the initial inflammatory triggers.

Reduction of Activin A-Expressing Cell Populations

Activin A, a member of the TGF-β superfamily, has been identified as a potent inducer of endochondral ossification and a key factor in FOP pathogenesis. This compound treatment has been associated with a reduction in the local populations of Activin A-expressing cells at sites of ectopic bone formation. The precise mechanism of this reduction is still under investigation but may be linked to this compound's broader effects on cell differentiation and the inflammatory microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

| Experimental System | This compound Concentration/Dose | Key Quantitative Finding | Reference |

| Human FOP fibroblast cell line (R206H mutation) | Not specified | ~43% to 50% reduction in phosphorylated Smad proteins (Smad1, Smad5, and Smad8) | FDA Briefing Document |

| FOP Mouse Model (ACVR1 R206H) | 1 mg/kg/day | Significant inhibition of HO formation | This compound Can Attenuate Heterotopic Ossification... |

| Phase 3 MOVE Trial (FOP patients) | 5 mg daily, with increased flare-up dosing | 54% reduction in annualized new HO volume compared to untreated individuals | Sohonos (this compound) for the Treatment of FOP |

Table 1: Summary of Quantitative Effects of this compound on Cellular and Clinical Endpoints.

Detailed Experimental Protocols

In Vitro Chondrogenesis Assay using ATDC5 Cells

Objective: To assess the inhibitory effect of this compound on chondrocyte differentiation.

Methodology:

-

Cell Culture: Murine ATDC5 chondroprogenitor cells are cultured in DMEM/F-12 medium supplemented with 5% fetal bovine serum (FBS), 10 µg/mL human transferrin, and 3 x 10-8 M sodium selenite.

-

Induction of Chondrogenesis: To induce differentiation, the medium is supplemented with 10 µg/mL bovine insulin.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) at the time of insulin supplementation.

-

Alcian Blue Staining: After a defined period of culture (e.g., 14 days), cells are fixed with 4% paraformaldehyde and stained with 1% Alcian blue in 0.1 N HCl to visualize cartilaginous matrix production.

-

Quantification: The stained matrix can be quantified by extracting the dye with 6 M guanidine HCl and measuring the absorbance at 620 nm.

Western Blotting for Phosphorylated SMAD1/5/8

Objective: To quantify the effect of this compound on BMP pathway activation.

Methodology:

-

Cell Lysis: Cells (e.g., ATDC5 or primary mesenchymal stem cells) are treated with this compound and/or a BMP ligand (e.g., BMP2) for a specified time. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated SMAD1/5/8. A primary antibody against total SMAD1/5/8 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry: Band intensities are quantified using image analysis software. The ratio of pSMAD to total SMAD or the housekeeping protein is calculated.

In Vivo FOP Mouse Model (ACVR1 R206H)

Objective: To evaluate the efficacy of this compound in preventing heterotopic ossification in a genetically relevant animal model.

Methodology:

-

Animal Model: A knock-in mouse model expressing the human ACVR1 R206H mutation is used.

-

Induction of HO: Heterotopic ossification can be induced by injury, such as cardiotoxin injection into the gastrocnemius muscle.

-

This compound Administration: this compound is administered to the mice via oral gavage at a specified dose and frequency (e.g., 1 mg/kg daily), starting before or after the injury. A vehicle control group is also included.

-